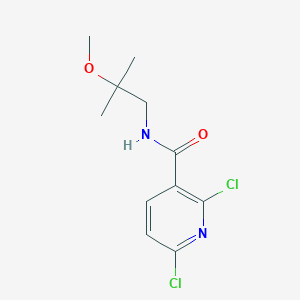

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-11(2,17-3)6-14-10(16)7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXWVXXBIBFLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=C(N=C(C=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloropyridine and 2-methoxy-2-methylpropylamine as the primary starting materials.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. A base, such as triethylamine, is often used to facilitate the reaction.

Procedure: The 2,6-dichloropyridine is reacted with 2-methoxy-2-methylpropylamine in the presence of the base and solvent. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

Substitution: Depending on the nucleophile, products such as substituted pyridine derivatives are formed.

Oxidation: Oxidized products may include pyridine N-oxides.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.

Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide.

2,6-Dichloro-N-(2-methylpropyl)pyridine-3-carboxamide: A structurally similar compound with a different substituent on the nitrogen atom.

2,6-Dichloro-N-(2-ethoxy-2-methylpropyl)pyridine-3-carboxamide: Another analog with an ethoxy group instead of a methoxy group.

Uniqueness

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methylpropyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.

Biological Activity

2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : C₈H₈Cl₂N₂O₂

- CAS Number : 873936-98-2

- Molecular Weight : 219.06 g/mol

Biological Activity Overview

The biological activity of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide has been investigated in various studies focusing on its effects on cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cellular signaling pathways. Its structure suggests potential interactions with receptors or enzymes that are critical in various physiological processes.

Neuroprotective Effects

One significant area of research has been the neuroprotective properties of this compound. In a study examining its effects on neuroinflammation, it was found to modulate the activity of glial cells, which play a pivotal role in neuroinflammatory responses. The compound exhibited a reduction in pro-inflammatory cytokine production, suggesting a potential role in treating neurodegenerative diseases .

Anticancer Activity

Another study explored the anticancer potential of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 10.1 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide has been evaluated in animal models. It demonstrated favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments indicated low acute toxicity, but further studies are necessary to evaluate long-term safety and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.